molecular formula C16H17N3O4 B1167489 Pyridoxal 4-methoxybenzoyl hydrazone CAS No. 116324-89-1

Pyridoxal 4-methoxybenzoyl hydrazone

Cat. No.: B1167489
CAS No.: 116324-89-1
M. Wt: 315.32
InChI Key:
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Description

Pyridoxal 4-methoxybenzoyl hydrazone is a chemical compound derived from pyridoxal, a form of vitamin B6, and 4-methoxybenzoyl hydrazide. This compound is known for its potential biological activities, including its role as an iron chelator and its antiangiogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridoxal 4-methoxybenzoyl hydrazone typically involves the condensation reaction between pyridoxal and 4-methoxybenzoyl hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyridoxal 4-methoxybenzoyl hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted hydrazones, oxides, and reduced hydrazine derivatives .

Mechanism of Action

The mechanism of action of pyridoxal 4-methoxybenzoyl hydrazone involves its ability to chelate iron, thereby reducing the availability of free iron in biological systems. This chelation disrupts the iron-dependent processes in cells, leading to reduced cell proliferation and angiogenesis. The compound also induces apoptosis by affecting the intracellular labile iron pool and glutathione levels .

Comparison with Similar Compounds

Comparison: Pyridoxal 4-methoxybenzoyl hydrazone is unique due to its specific methoxy substitution, which enhances its stability and biological activity compared to other similar compounds. Its iron-chelating and antiangiogenic properties are particularly notable, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-15(21)14(12(9-20)7-17-10)8-18-19-16(22)11-3-5-13(23-2)6-4-11/h3-8,20-21H,9H2,1-2H3,(H,19,22)/b18-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGBVQWRRPVQPL-QGMBQPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=C(C=C2)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=C(C=C2)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878004
Record name Pyridoxal p-Methoxyphenyl-acyl hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116324-89-1
Record name Pyridoxal 4-methoxybenzoyl hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116324891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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